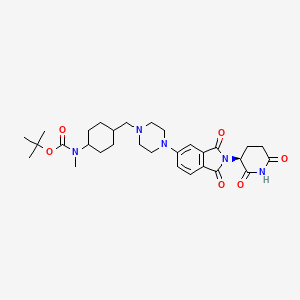

E3 Ligase Ligand-linker Conjugate 69

Description

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Their Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate target proteins from the cell. ambeed.comgoogle.com Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein, a strategy that can offer a more profound and durable therapeutic effect. google.com The structure of a PROTAC is tripartite, consisting of a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two binding elements. google.comnih.govuea.ac.uk

The mechanism of action of PROTACs relies on coopting the cell's natural protein quality control system, the Ubiquitin-Proteasome System (UPS). google.commerckmillipore.com The process begins when the PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. google.com This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. google.com The attachment of a polyubiquitin (B1169507) chain to the target protein serves as a molecular tag, marking it for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down unwanted or damaged proteins. ambeed.comnih.gov After the target protein is degraded, the PROTAC molecule is released and can engage another target protein molecule, acting in a catalytic manner. merckmillipore.com

Definition and Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Technology

An E3 ligase ligand-linker conjugate is a synthetic construct that comprises a molecule known to bind to a specific E3 ubiquitin ligase, attached to a chemical linker. google.com This conjugate serves as a foundational building block for the creation of a complete PROTAC molecule. Researchers can synthesize a variety of these conjugates and then couple them with different ligands for various target proteins to rapidly generate a library of PROTACs for screening and optimization. nih.gov

The role of the E3 ligase ligand within the conjugate is to recruit a specific E3 ligase, such as Cereblon (CRBN), von Hippel-Lindau (VHL), murine double minute 2 (MDM2), or cellular inhibitor of apoptosis protein (cIAP1). google.comnih.gov The choice of the E3 ligase can be critical, as their expression levels can vary between different cell types and tissues, offering a potential avenue for achieving tissue- or cell-specific protein degradation. ambeed.com

The linker component of the conjugate is not merely a passive spacer; its length, composition, and attachment points to the E3 ligase ligand are crucial for the successful formation of a stable and productive ternary complex. merckmillipore.com The linker's properties can influence the orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. nih.gov

Historical Context and Evolution of Small-Molecule E3 Ligase Ligands

The concept of targeted protein degradation using bifunctional molecules was first demonstrated with peptidic PROTACs. However, the development of small-molecule ligands for E3 ligases was a critical breakthrough that enabled the creation of more drug-like PROTACs with improved cell permeability and pharmacokinetic properties.

The field was significantly advanced by the discovery and optimization of ligands for well-characterized E3 ligases. Ligands for Cereblon, for instance, are derived from thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide. google.com These immunomodulatory drugs were serendipitously found to bind to Cereblon and induce the degradation of specific substrate proteins. This discovery provided a ready-made scaffold for the design of CRBN-recruiting PROTACs. google.com

Similarly, small-molecule ligands for VHL were developed from the natural product-derived inhibitor of the VHL-HIF-1α interaction. google.com Extensive research has led to the creation of potent and versatile VHL ligands, such as the (S,R,S)-AHPC scaffold, which are widely used in PROTAC design. The development of ligands for other E3 ligases like MDM2, based on molecules such as Nutlin, and for IAP proteins has further expanded the toolbox for PROTAC development. google.comgoogle.com The ongoing discovery and characterization of new E3 ligase ligands remains a key area of research, as it will broaden the scope of proteins that can be targeted for degradation. ambeed.commerckmillipore.com

Detailed Analysis of E3 Ligase Ligand-linker Conjugate 69

Despite a comprehensive search of scientific literature and chemical databases, no specific public information, research findings, or structural data could be located for a compound explicitly identified as "this compound". This suggests that this designation may be an internal research code, a placeholder, or a compound that is not yet described in publicly accessible resources. Therefore, a detailed analysis of its specific chemical properties, synthesis, and biological activity is not possible at this time.

To provide context, research on specific E3 ligase ligand-linker conjugates typically involves detailed characterization, which would be presented in dedicated sections as outlined below.

Chemical Structure and Properties of this compound

Information regarding the specific chemical structure, molecular formula, and physicochemical properties of "this compound" is not publicly available.

Synthesis and Characterization of this compound

The synthetic route and methods for the characterization of "this compound" have not been described in the available literature.

Research Findings and Applications in PROTAC Development

There are no published research findings detailing the use of "this compound" in the development of specific PROTACs or its performance in targeted protein degradation studies.

Data on E3 Ligase Ligand-linker Conjugates

The following table includes data on representative E3 ligase ligand-linker conjugates mentioned in the introductory sections of this article.

| Compound Name | E3 Ligase Target | Linker Type (if specified) | CAS Number | Molecular Formula |

| (S,R,S)-AHPC-PEG2-NH2 | VHL | 2-unit PEG | 2010159-60-9 | Not specified |

| E3 ligand-linker conjugate 3 | Cereblon | Alkyl-acetamide | 1799711-24-2 | C₁₉H₂₂N₄O₆ |

This table is populated with examples for illustrative purposes. Data for "this compound" is not available.

Structure

3D Structure

Properties

Molecular Formula |

C30H41N5O6 |

|---|---|

Molecular Weight |

567.7 g/mol |

IUPAC Name |

tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]-N-methylcarbamate |

InChI |

InChI=1S/C30H41N5O6/c1-30(2,3)41-29(40)32(4)20-7-5-19(6-8-20)18-33-13-15-34(16-14-33)21-9-10-22-23(17-21)28(39)35(27(22)38)24-11-12-25(36)31-26(24)37/h9-10,17,19-20,24H,5-8,11-16,18H2,1-4H3,(H,31,36,37)/t19?,20?,24-/m0/s1 |

InChI Key |

IDYKHTVEOAIQOE-IMQCZEGASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Molecular Architecture and Design Principles

The design of these conjugates is a meticulous process, balancing the need for high-affinity binding to the E3 ligase with the necessity of a versatile linker that allows for the creation of effective PROTACs. creative-biolabs.comasinex.com The properties of both the ligand and the linker can significantly influence the efficacy of the final PROTAC molecule. creative-biolabs.com

Constituent Components: E3 Ubiquitin Ligase Ligand and Chemical Linker

The two fundamental components of an E3 ligase ligand-linker conjugate are:

E3 Ubiquitin Ligase Ligand: This is a small molecule designed to specifically bind to an E3 ubiquitin ligase. medchemexpress.comnih.gov The choice of E3 ligase and its corresponding ligand is a critical determinant of the PROTAC's activity and can influence its cell-type specificity. researchgate.net

Chemical Linker: The linker is a chemical moiety that connects the E3 ligase ligand to the target protein ligand in the final PROTAC. nih.govresearchgate.net Linkers can vary in their length, composition (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains, or alkyl/ether combinations), and attachment point to the E3 ligase ligand. medchemexpress.com The linker's characteristics are crucial for the proper formation of the ternary complex (E3 ligase-PROTAC-target protein) required for ubiquitination. nih.gov

Diversity of E3 Ubiquitin Ligase Ligands Utilized

While the human genome encodes over 600 E3 ligases, only a handful have been successfully recruited for targeted protein degradation. nih.govsigmaaldrich.com The most extensively studied and utilized E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and the inhibitor of apoptosis proteins (IAPs). nih.govsigmaaldrich.com The development of small-molecule ligands for these E3 ligases has been a transformative step in the field of PROTACs. nih.gov

Cereblon (CRBN) Ligand Derivatives

Cereblon is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.gov Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). nih.govmedchemexpress.com These derivatives bind to CRBN and modulate its activity, enabling the recruitment and subsequent degradation of target proteins. nih.govmedchemexpress.com The development of various CRBN ligand derivatives with different linker attachment points has expanded the toolkit for creating potent and selective PROTACs. researchgate.netnih.govresearchgate.net

Table 1: Examples of Cereblon (CRBN) Ligand Derivatives

| Derivative Name | Base Compound | Key Features |

|---|---|---|

| Pomalidomide-PEG2-acetic acid | Pomalidomide | Conjugate of an E3 ligase ligand and a linker. medchemexpress.com |

| Thalidomide-5-PEG3-NH2 | Thalidomide | Synthetic E3 ligand-junction coupling. |

| Lenalidomide hemihydrate | Lenalidomide | Orally active immunomodulator and ligand of ubiquitin E3 ligase cereblon (CRBN). medchemexpress.com |

Von Hippel-Lindau (VHL) Ligand Derivatives

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex. nih.govtandfonline.com This complex plays a crucial role in the cellular response to changes in oxygen levels by targeting hypoxia-inducible factors (HIFs) for degradation. tandfonline.comrsc.org Small-molecule VHL ligands are often based on the structure of the HIF-1α peptide that binds to VHL. medchemexpress.comnih.gov These ligands have been extensively optimized to create highly potent and cell-permeable PROTACs. rsc.org Derivatives like (S,R,S)-AHPC are commonly used building blocks for VHL-recruiting PROTACs. medchemexpress.comglpbio.com

Table 2: Examples of Von Hippel-Lindau (VHL) Ligand Derivatives

| Derivative Name | Base Compound/Feature | Key Features |

|---|---|---|

| (S,R,S)-AHPC-PEG2-N3 | (S,R,S)-AHPC | Incorporates a VHL ligand and a 2-unit PEG linker, contains an Azide (B81097) group for click chemistry. medchemexpress.com |

| (S,R,S)-AHPC-C5-COOH | VH032 | Synthetic E3 ligase ligand-junction coupling containing a VH032 VHL-based ligand. glpbio.com |

| VH-298 | Not specified | Highly potent inhibitor of the VHL:HIF-α interaction. medchemexpress.com |

MDM2 Ligand Derivatives

Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor. nih.govscienceopen.com By promoting the ubiquitination and degradation of p53, MDM2 can act as an oncogene. nih.govmdpi.com Ligands for MDM2, such as nutlin derivatives, were among the first to be used in the development of non-peptidic PROTACs. nih.govnih.gov These ligands disrupt the MDM2-p53 interaction and can be incorporated into PROTACs to degrade other target proteins. nih.govscienceopen.com

Table 3: Examples of MDM2 Ligand Derivatives

| Derivative Name | Base Compound/Feature | Key Features |

|---|---|---|

| Nutlin-C1-amido-PEG4-C2-N3 | Nutlin 3 | Synthetic E3 ligase ligand-junction coupling containing an MDM2 ligand and a 4-unit PEG linker. |

| RG7388-based PROTACs | RG7388 | Used to create PROTAC EGFR degraders. nih.govscienceopen.com |

Inhibitors of Apoptosis Proteins (IAP) Ligand Derivatives

Inhibitors of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death. researchgate.netnih.gov Some IAP members, such as cIAP1, possess E3 ligase activity and can be targeted by small molecules. sigmaaldrich.comnih.gov Ligands for IAPs are often mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). sigmaaldrich.comaph-hsps.hu These ligands can induce the auto-ubiquitination and degradation of IAPs or be incorporated into PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), to degrade other proteins of interest. sigmaaldrich.comsigmaaldrich.com

Table 4: Examples of Inhibitors of Apoptosis Proteins (IAP) Ligand Derivatives

| Derivative Name | Base Compound/Feature | Key Features |

|---|---|---|

| MV1 | SMAC mimetic | Binds to the BIR domains of IAP proteins, leading to autoubiquitination and degradation of c-IAPs. nih.gov |

| LCL-161 derivatives | LCL-161 | Used to develop SNIPERs targeting BRD4, PDE4, and BCR-ABL. nih.gov |

Emerging E3 Ligase Ligands (e.g., RNF, KEAP1, GID4, TRIM24, DCAF, KLHDC2)

Research is actively expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation. nih.govnih.gov This includes the development of ligands for novel E3 ligases such as:

RNF4 and RNF114: RING finger proteins that are being explored for PROTAC development. researchgate.net

KEAP1: An E3 ligase that negatively regulates the transcription factor Nrf2. Small-molecule binders of KEAP1 have been developed and used to create proof-of-concept PROTACs. researchgate.netnih.gov

GID4: The discovery of a non-covalent small molecule that leverages the GID4 E3 ligase for targeted protein degradation has been reported. researchgate.net

TRIM24: This E3 ligase has been identified as a potential target for cancer therapy. acs.org

DCAF: DDB1 and CUL4-associated factors are another class of substrate receptors for Cullin-RING ligases that are being investigated. nih.gov

KLHDC2: Small-molecule ligands targeting the E3 ligase KLHDC2 have been discovered and functionalized into PROTACs, demonstrating KLHDC2-dependent target protein degradation. researchgate.netnih.gov

The development of ligands for these emerging E3 ligases holds the promise of overcoming limitations of current PROTACs, such as cell-type specific expression of ligases and potential resistance mechanisms. researchgate.net

Chemical Nature and Strategic Importance of Linkers

The length and rigidity of the linker are paramount in dictating the efficacy of a PROTAC. explorationpub.com The linker must be long enough to span the distance between the E3 ligase and the target protein without inducing steric clashes, yet not so long that the entropic penalty of forming a stable ternary complex becomes too high. nih.govnih.gov The optimal linker length is highly dependent on the specific protein targets and the chosen attachment points, often requiring the empirical synthesis and testing of a series of linkers with varying lengths. broadpharm.comnih.govresearchgate.net

Linker Length : Studies have shown that even minor changes in linker length can drastically alter degradation efficiency. nih.govresearchgate.net For some systems, longer linkers may be necessary to access productive binding conformations, while in others, shorter linkers lead to more potent degradation. nih.govresearchgate.net For instance, one study found that an estrogen receptor-α targeting PROTAC with a 16-atom linker was optimal. broadpharm.comresearchgate.net Conversely, PROTACs with linkers as short as three atoms have also been reported to be potent. nih.gov

Linker Rigidity : Introducing rigid elements, such as cycloalkane structures (piperazine, piperidine), alkynes, or triazoles, into the linker can enhance the stability of the ternary complex by reducing conformational flexibility. researchgate.netprecisepeg.com This pre-organization can lower the entropic cost of ternary complex formation. nih.gov However, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments required for the two proteins to interact favorably. researchgate.net Therefore, a balance between flexibility and rigidity is crucial for optimal PROTAC performance. axispharm.com

Table 1: Impact of Linker Length and Rigidity on Ternary Complex Formation

| Feature | Impact on Ternary Complex Formation | Research Findings |

|---|---|---|

| Linker Length | Affects the spatial distance and orientation between the POI and E3 ligase. explorationpub.comresearchgate.net | Optimal length is system-dependent; too short can cause steric hindrance, while too long can increase flexibility and reduce complex stability. nih.gov A 16-atom chain was found to be optimal for an ER-α PROTAC. researchgate.net |

| Linker Rigidity | Reduces conformational entropy, potentially stabilizing the ternary complex. nih.gov | Rigid linkers (e.g., containing piperidine (B6355638) or triazole) can pre-organize the PROTAC into an active conformation. researchgate.netprecisepeg.com However, too much rigidity can prevent necessary conformational adjustments. researchgate.net |

| Linker Flexibility | Allows for dynamic conformational sampling to find a productive binding mode. axispharm.com | Flexible linkers (e.g., PEG, alkyl chains) are common in early-stage PROTACs but may lead to reduced metabolic stability and lower potency due to entropic penalties. nih.gov |

The chemical composition of the linker profoundly influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. explorationpub.comacs.org The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains. precisepeg.comarxiv.org

Hydrophilicity : Incorporating hydrophilic units, most notably PEG chains, can significantly improve the aqueous solubility of a PROTAC. axispharm.comprecisepeg.com This is particularly important given that PROTACs are often large molecules that fall outside the typical parameters for oral bioavailability, such as Lipinski's Rule-of-5. nih.gov However, excessive hydrophilicity from very long PEG chains can also increase the molecule's polar surface area, which may in turn reduce its ability to permeate cell membranes.

Hydrophobicity : Alkyl chains are a common hydrophobic linker component. precisepeg.com While they are synthetically accessible and stable, their hydrophobicity can lead to poor aqueous solubility. precisepeg.com A well-designed linker often balances hydrophilic and hydrophobic elements to achieve optimal cell permeability and bioavailability. axispharm.com For example, studies on VHL-recruiting PROTACs have shown that linkers enabling the molecule to adopt folded conformations that shield polar surfaces in nonpolar environments can lead to high cell permeability. acs.orgnih.gov

Other Compositions : Triazole rings, often incorporated via click chemistry, are also a common feature in linkers. They are metabolically stable and can act as rigidifying elements. researchgate.net Saturated heterocycles like piperazine (B1678402) and piperidine can also be included to add rigidity and improve aqueous solubility. precisepeg.comacs.org

Table 2: Common Linker Compositions and Their Associated Properties

| Linker Composition | Key Properties | Common Use Cases |

|---|---|---|

| Alkyl Chains | Hydrophobic, chemically stable, synthetically accessible. precisepeg.com | Widely used, often in combination with other motifs to modulate properties. arxiv.org |

| Polyethylene Glycol (PEG) | Hydrophilic, improves water solubility, good biocompatibility. axispharm.comprecisepeg.com | Enhancing the solubility and pharmacokinetic profile of large, lipophilic PROTACs. axispharm.comprecisepeg.com |

| Triazoles | Metabolically stable, relatively rigid, can be installed via click chemistry. researchgate.net | Used to rapidly synthesize PROTAC libraries and to add structural rigidity. nih.gov |

| Piperidines/Piperazines | Add rigidity, can improve water solubility and metabolic stability. precisepeg.comacs.org | Often found in more optimized, orally bioavailable PROTACs. acs.org |

The selection of the attachment point for the linker on both the POI ligand and the E3 ligase ligand, known as the "exit vector," is a critical design consideration. nih.govtocris.com An improperly chosen exit vector can abrogate the binding affinity of the ligand to its protein partner, rendering the PROTAC inactive. tocris.com The ideal exit vector is typically a solvent-exposed region of the ligand that allows the linker to extend outwards without disrupting the key binding interactions. nih.gov

For the CRBN ligand thalidomide, as seen in conjugate 69, different attachment points on the phthalimide (B116566) ring have been explored. nih.govtocris.com The choice of exit vector can influence not only the degradation potency but also the selectivity profile of the resulting PROTAC, including potential off-target degradation of neosubstrate proteins. tocris.com Computational modeling and analysis of ligand-protein crystal structures, where available, can help inform the rational selection of exit vectors. nih.govnih.gov

Strategies for Conjugate Synthesis

The synthesis of E3 ligase ligand-linker conjugates is a cornerstone of PROTAC development. nih.gov The modular nature of these molecules lends itself to convergent synthetic strategies where the E3 ligand-linker portion and the POI ligand are prepared separately and then joined in a final step. rsc.orgtandfonline.com

The creation of an E3 ligase ligand-linker conjugate involves functionalizing the E3 ligand at a suitable exit vector and attaching a linker, which itself may possess a reactive handle for subsequent conjugation to the POI ligand. nih.govtocris.com Common synthetic reactions for this process include:

Amide bond formation : This is a widely used method for connecting linkers that contain carboxylic acids or amines. nih.govtocris.com

Nucleophilic substitution : Reactions involving alkyl halides or tosylates are frequently employed to attach linkers. nih.govtocris.com

Reductive amination : This reaction forms a stable amine linkage between a carbonyl-containing component and an amine. tocris.com

The synthesis of a molecule like the azide-functionalized thalidomide derivative (69) involves preparing the thalidomide core and then introducing a linker terminating in an azide group at a specific position on the molecule. nih.govnih.gov This creates a versatile building block ready for the final assembly of the PROTAC.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in PROTAC synthesis. rsc.orgtandfonline.com This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for the final "stitching" step in a convergent synthesis. tandfonline.commedchemexpress.com

The azide group on the E3 Ligase Ligand-linker Conjugate 69 is specifically designed for this purpose. nih.gov It can be reacted with a POI ligand that has been functionalized with a terminal alkyne. nih.gov This strategy offers several advantages:

Rapid Assembly : It allows for the quick and reliable joining of complex molecular fragments. rsc.orgtandfonline.com

Library Synthesis : It facilitates the parallel synthesis of libraries of PROTACs where the linker length, composition, or attachment points can be systematically varied for optimization. nih.govmedchemexpress.com

High Yields : The reaction typically proceeds in high yields under mild conditions. tandfonline.com

The synthesis of PROTAC 70, where the azide-functionalized thalidomide derivative (69) is conjugated to an alkyne-functionalized ligand (68), is a clear example of the power of click chemistry in expediting the development of novel protein degraders. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name/Identifier | Description |

|---|---|

| This compound | An azide-functionalized thalidomide derivative used as a precursor for PROTAC synthesis, recruiting the CRBN E3 ligase. nih.gov |

| Thalidomide | A core molecular scaffold for ligands that bind to the Cereblon (CRBN) E3 ligase. nih.govmedchemexpress.com |

| Pomalidomide | A derivative of thalidomide also used as a ligand for the CRBN E3 ligase. medchemexpress.com |

| (S,R,S)-AHPC / VH032 | A ligand that binds to the von Hippel-Lindau (VHL) E3 ligase. glpbio.com |

| JQ1 | A well-known inhibitor of the BET family of bromodomains (e.g., BRD4), often used as a POI ligand in PROTACs. nih.gov |

| Piperidine | A saturated heterocyclic motif used to impart rigidity and improve solubility in linkers. researchgate.netprecisepeg.com |

Molecular Mechanism and Cellular Biology

E3 Ligase-Mediated Ubiquitination Cascade

The UPS is a highly regulated, multi-step enzymatic process that tags proteins for destruction. researchgate.net The specificity of this system, which is critical for normal cellular function, is primarily determined by the E3 ubiquitin ligases. nih.gov PROTACs, enabled by their E3 ligase ligand-linker conjugate component, leverage this specificity for therapeutic benefit. nih.gov

The transfer of ubiquitin—a small, 76-amino acid regulatory protein—to a substrate protein involves a sequential cascade of three key enzymes: nih.gov

E1 (Ubiquitin-Activating Enzyme): This enzyme initiates the process by activating the ubiquitin molecule in an ATP-dependent reaction. This forms a high-energy thioester bond between the E1 enzyme and ubiquitin. nih.gov

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme. nih.gov

E3 (Ubiquitin Ligase): The E3 ligase is the substrate recognition component of the system. nih.gov It binds to both the ubiquitin-loaded E2 enzyme and the target protein. glpbio.com By bringing these components together, the E3 ligase facilitates or directly catalyzes the final transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govglpbio.com

The human genome encodes for over 600 E3 ligases, providing a vast array of potential targets for PROTAC development. glpbio.com The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), which are components of Cullin-RING E3 ligase complexes (CRLs). nih.govnih.govfrontiersin.org The PROTACs "compound 69" and "ARD-69" are examples that recruit CRBN and VHL, respectively. frontiersin.org

A single ubiquitin tag is not typically sufficient to signal for degradation. Instead, the process is repeated to form a polyubiquitin (B1169507) chain on the target protein. glpbio.com In these chains, ubiquitin molecules are linked to each other, most commonly through a lysine residue at position 48 (K48) of the previous ubiquitin molecule. glpbio.com

This K48-linked polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large, multi-subunit protease complex. glpbio.com The proteasome captures the polyubiquitinated protein, unfolds it, and degrades it into small peptides, while the ubiquitin molecules are recycled. glpbio.com This process effectively eliminates the target protein from the cell.

Ternary Complex Formation: A Mechanistic Imperative

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.govnih.gov The E3 ligase ligand-linker conjugate portion of the PROTAC is essential for this event. The stability and conformation of this three-part complex are critical for efficient ubiquitination and subsequent degradation. nih.gov

PROTACs function by inducing proximity between two proteins—the target and the E3 ligase—that would not otherwise interact. nih.gov The formation of the ternary complex is a dynamic equilibrium involving the PROTAC binding to each protein individually (binary complexes) and the simultaneous binding to both. nih.gov

Often, the binding events exhibit cooperativity, meaning the stability of the ternary complex is greater than the sum of its individual binary binding interactions. This positive cooperativity is a highly desirable feature in PROTAC design, as it promotes the formation of a stable complex, leading to more efficient degradation. The specific chemical structure and length of the linker in the E3 ligase ligand-linker conjugate play a crucial role in establishing favorable protein-protein interactions that drive cooperativity. explorationpub.com

The formation of a ternary complex is not sufficient for degradation; the complex must also adopt a productive conformation. This means the geometric arrangement of the target protein relative to the E2-ubiquitin-E3 ligase machinery must allow for the efficient transfer of ubiquitin to an accessible lysine residue on the target's surface. nih.gov

The linker component of the conjugate is not merely a passive spacer. Its length, rigidity, and composition heavily influence the possible conformations the ternary complex can adopt. explorationpub.com Research has shown that even small changes to the linker can dramatically affect degradation efficiency by altering the orientation of the target protein and the stability of the induced protein-protein interactions. explorationpub.com Therefore, the linker is a key determinant of whether the induced proximity leads to successful ubiquitination.

Determinants of Target Protein Degradation Efficacy

Research findings for PROTACs identified with the number 69 illustrate how these factors translate into cellular activity. For example, the VHL-recruiting PROTAC ARD-69 demonstrated potent degradation of the Androgen Receptor (AR), while the CRBN-recruiting "compound 69" was effective against the Epidermal Growth Factor Receptor (EGFR) mutant L858R. frontiersin.org The efficacy is often quantified by the DC₅₀ value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.

| Compound ID | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| ARD-69 | VHL | Androgen Receptor (AR) | LNCaP | 0.86 | frontiersin.org |

| ARD-69 | VHL | Androgen Receptor (AR) | VCaP | 0.76 | frontiersin.org |

| Compound 69 | CRBN | EGFR (L858R) | HCC-827 | 11 | frontiersin.org |

| Compound 69 | CRBN | EGFR (L858R) | H3255 | 25 | frontiersin.org |

The data shows that the choice of E3 ligase ligand, linker, and target warhead results in highly potent molecules, albeit with differing efficacies depending on the target and the cellular context. frontiersin.org The optimization of the linker and the selection of the appropriate E3 ligase for a given target are critical steps in the design of effective degraders. explorationpub.comnih.gov

Biological Impact and Research Applications

Impact on Protein Homeostasis and Regulation of Protein Levels

E3 ligase ligand-linker conjugates are instrumental in the targeted disruption of protein homeostasis. The ubiquitin-proteasome system (UPS) is a primary mechanism for the degradation of soluble and misfolded proteins, maintaining a healthy cellular proteome. researchgate.netfrontiersin.org PROTACs, which are assembled using E3 ligase ligand-linker conjugates, effectively hijack this system to selectively remove proteins of interest. nih.gov

The core function of an E3 ligase ligand-linker conjugate within a PROTAC is to bind to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov This event, coupled with the binding of the other end of the PROTAC to a target protein, induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). frontiersin.orgnih.gov This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. researchgate.net This process provides a direct mechanism to lower the intracellular concentration of a specific protein, thereby altering protein homeostasis in a controlled and targeted manner. The degradation of the target protein can be long-lasting, extending up to 72 hours in some cases, leading to sustained downstream effects. researchgate.net

Utility as Chemical Tools in Biological Research

E3 ligase ligand-linker conjugates have become invaluable chemical tools in biological research, significantly accelerating the discovery and development of new protein degraders. These pre-synthesized modules, containing a specific E3 ligase ligand and a versatile linker, offer a convenient and time-saving approach for researchers to create novel PROTACs. nih.gov Scientists can conjugate these modules to a ligand for a protein of interest to rapidly generate a library of potential degraders. nih.gov

This modularity allows for the systematic exploration of how different E3 ligases, linkers, and attachment points affect degradation efficiency and selectivity. For example, libraries of E3 ligase ligand-linker conjugates with varying linker lengths and compositions (e.g., PEG, alkyl chains) can be screened to optimize the formation of a stable and productive ternary complex. nih.gov The availability of these conjugates in kit form further streamlines the research process, enabling the use of techniques like immunoblotting and mass spectrometry to quickly assess the protein-level reduction of the target. This has proven to be a promising strategy for the discovery of degraders for a wide range of proteins. nih.gov

Preclinical Application in Targeted Protein Degradation

The application of E3 ligase ligand-linker conjugates has shown significant promise in preclinical studies for targeted protein degradation, particularly in the context of oncology.

A notable example of the preclinical application of these conjugates is in the development of degraders for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. Mutations in EGFR, such as L858R, can lead to uncontrolled cell proliferation. While tyrosine kinase inhibitors (TKIs) targeting EGFR have been developed, drug resistance often emerges. researchgate.net Targeted protein degradation offers a strategy to overcome this resistance. researchgate.netaacrjournals.org

Research has led to the design and synthesis of EGFR degraders using gefitinib, an EGFR inhibitor, as the target-binding element. In these efforts, a specific PROTAC, referred to as compound 69 , was developed utilizing a Cereblon (CRBN)-recruiting E3 ligase ligand. researchgate.net This compound demonstrated potent degradation of the mutant EGFR L858R protein.

| Compound | Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) |

| Compound 69 | EGFR L858R | CRBN | H3255 | 25 |

| Compound 69 | EGFR L858R | CRBN | HCC-827 | 11 |

| Compound 68 | EGFR L858R | VHL | H3255 | 3.3 |

| Compound 68 | EGFR L858R | VHL | HCC-827 | 5.0 |

This table presents the half-maximal degradation concentration (DC₅₀) of compound 69 and a related VHL-based degrader (compound 68) in two different non-small cell lung cancer cell lines expressing mutant EGFR. researchgate.net

These findings highlight the potential of CRBN-based E3 ligase ligand-linker conjugates, such as the one in compound 69, for creating effective preclinical candidates for cancers driven by specific protein mutations. The degradation of EGFR by these PROTACs has been confirmed to be mediated by the ubiquitin-proteasome pathway. nih.gov

The principles demonstrated with EGFR degraders extend to a wide array of other protein targets. The development of PROTACs relies heavily on the selection of an appropriate E3 ligase ligand and a suitable linker. nih.govnih.gov The majority of PROTACs developed to date utilize ligands for either CRBN or VHL. nih.govnih.gov

The choice of the E3 ligase can influence the degradation profile and selectivity of the resulting PROTAC. tocris.com Furthermore, the "linkerology"—the length, composition, and attachment points of the linker—is a critical determinant of a PROTAC's success, affecting the stability and geometry of the ternary complex. nih.govtocris.com E3 ligase ligand-linker conjugates provide a practical platform for exploring this vast chemical space. By conjugating different linkers to established E3 ligase ligands like thalidomide (B1683933) or pomalidomide (B1683931) derivatives (for CRBN) or VHL ligands, researchers can fine-tune the properties of the final PROTAC to achieve optimal degradation of the desired target protein. nih.govmedchemexpress.com This approach has been successfully applied to develop degraders for a variety of targets beyond EGFR, including BET proteins and androgen receptors.

Modulation of Cellular Pathways via Targeted Degradation

By inducing the degradation of specific proteins, E3 ligase ligand-linker conjugates, as part of PROTACs, can profoundly modulate cellular signaling pathways. The targeted removal of a key protein in a pathway can lead to a more complete and sustained shutdown of that pathway compared to traditional inhibition. acs.org

In the case of EGFR, its degradation leads to the inhibition of downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. nih.gov Proteomic analyses have confirmed that treatment with EGFR degraders results in a significant reduction of EGFR protein levels and its phosphorylated, active form. acs.orgaacrjournals.org This, in turn, affects the expression and activity of numerous downstream proteins. nih.govaacrjournals.org For instance, the degradation of EGFR can lead to a decrease in the expression of the immunosuppressive factor PD-L1, suggesting a potential for synergistic effects with immunotherapy. acs.org

The ability to selectively degrade a target protein allows for a precise intervention in cellular signaling, offering a powerful method to study protein function and to develop novel therapeutic strategies for diseases driven by aberrant protein activity. nih.govnih.gov

Optimization Strategies and Structure Activity Relationships

E3 Ligase Ligand Optimization for Enhanced Activity

The journey to ARD-69 began with the selection of a suitable E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase was chosen as the recruiting target for this series of PROTACs. The optimization process involved modifying the VHL ligand to enhance the degradation potency of the resulting PROTAC.

In the development of ARD-69, a significant finding was that a VHL ligand with a weaker binding affinity could still produce a highly potent PROTAC. This was a departure from the conventional wisdom that high-affinity ligands for both the target protein and the E3 ligase are necessary for effective degradation. The predecessor to ARD-69, ARD-61, was found to be a potent AR degrader. In the subsequent optimization that led to ARD-69, the E3 ligase ligand portion of ARD-61 was replaced with a different VHL ligand. This modification resulted in ARD-69 exhibiting superior degradation capabilities. Specifically, ARD-69 demonstrated DC50 values of 0.86 nM and 0.76 nM in LNCaP and VCaP cells, respectively guidetopharmacology.org.

Further studies in the development of related AR degraders, such as ARD-266, reinforced the observation that micromolar binding affinity to the VHL E3 ligase complex can be sufficient for designing highly potent and efficient PROTACs guidetopharmacology.org. This is a crucial insight for the field of PROTAC research, as it expands the pool of viable E3 ligase ligands to include those with more moderate binding affinities.

The specific VHL ligand utilized in ARD-69 is VH 101 medchemexpress.com. The structure-activity relationship studies around the VHL ligand have shown that modifications to the ligand can influence the conformation of residues within the VHL binding pocket, such as Arg69, which can be exploited to accommodate different chemical moieties researchgate.netacs.org.

Linker Optimization: Influence on Efficacy and Selectivity

Extensive optimization of the linker was performed during the development of ARD-69, revealing that both the length and the chemical nature of the linker are crucial for potent AR degradation umich.edu. Initial studies with a series of AR degraders showed that there is an optimal linker length of 11-12 atoms to achieve the most effective degradation of the Androgen Receptor umich.edu.

The chemical composition of the linker was also found to be a critical determinant of activity. For instance, a PROTAC with a poly(ethylene glycol) (PEG) linker of a similar length to more effective counterparts failed to induce AR degradation at concentrations up to 10 µM umich.edu. This underscores that linker chemistry is as important as its length. In the case of ARD-69, a more rigid linker was found to be beneficial. The linker in ARD-69 incorporates a dipiperidine motif, which contributes to its rigidity and is a departure from the more flexible PEG or alkyl chains often used in early-stage PROTAC design researchgate.net. This rigid linker design is thought to pre-organize the molecule into a conformation that is favorable for the formation of a productive ternary complex. Furthermore, the inclusion of an ionizable pyridine/di-piperidine motif adjacent to an alkyne group in the linker of ARD-69 significantly improved its aqueous solubility compared to earlier versions with all-hydrocarbon linkers researchgate.net.

The structure of the linker in ARD-69 is composed of tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate medchemexpress.com. The optimization process that led to ARD-69 involved adjusting the linker length and incorporating a pyridine group, which enhanced both the activity and solubility of the molecule researchgate.net.

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. The linker plays a pivotal role in modulating the stability of this complex. While direct experimental data on the ternary complex stability of ARD-69 is not extensively detailed in the provided search results, the principles of PROTAC design suggest that the optimized rigid linker of ARD-69 contributes to a more stable ternary complex.

A rigid linker, such as the one in ARD-69, can reduce the entropic penalty associated with the formation of the ternary complex by limiting the conformational flexibility of the PROTAC. This can lead to a more favorable and stable interaction between the Androgen Receptor and the VHL E3 ligase. The linker's chemical composition can also contribute to intermolecular interactions within the ternary complex, further enhancing its stability. The successful degradation profile of ARD-69, with DC50 values in the sub-nanomolar to low nanomolar range, strongly suggests the efficient formation of a stable and productive AR-ARD-69-VHL ternary complex umich.edunih.gov.

Engineering Selectivity in PROTAC Design

Achieving selectivity is a critical aspect of drug design, and PROTACs offer unique opportunities to engineer selectivity through the careful design of their components.

The choice of E3 ligase is a key determinant of a PROTAC's activity and potential for cell-type specificity. ARD-69 utilizes the VHL E3 ligase. The activity of ARD-69 is dependent on the presence and activity of the VHL E3 ligase complex in the target cells. The high potency of ARD-69 in the prostate cancer cell lines LNCaP, VCaP, and 22Rv1 suggests that these cells express sufficient levels of functional VHL E3 ligase to support robust AR degradation umich.edunih.gov.

The expression of VHL can vary between different cell types and tissues, which can be leveraged to achieve tissue-selective protein degradation. While specific data on VHL expression levels in LNCaP, VCaP, and 22Rv1 cells were not detailed in the provided search results, the consistent high potency of ARD-69 across these cell lines implies that VHL is adequately expressed and functional in these androgen-sensitive and castration-resistant prostate cancer models.

For ARD-69, the highly optimized and relatively rigid linker is a key contributor to its high potency and, by extension, its selectivity for the Androgen Receptor. By enforcing a specific geometry in the ternary complex, the linker helps to ensure a productive interaction that leads to efficient ubiquitination and degradation of AR. While the provided information does not detail selectivity studies of ARD-69 against other proteins, its sub-nanomolar degradation potency for AR in multiple cell lines is indicative of a highly optimized and selective molecule umich.edunih.gov. The extensive SAR studies performed on the linker, which led to the selection of the specific dipiperidine-containing structure in ARD-69, were crucial in achieving this high degree of efficacy and selectivity researchgate.net.

Strategies for Minimizing Off-Target Effects

The specificity of proteolysis-targeting chimeras (PROTACs) is a critical determinant of their therapeutic index. Off-target effects can arise from several factors, including the binding of the warhead or the E3 ligase ligand to unintended proteins, or the formation of unproductive or harmful ternary complexes. Research into "E3 Ligase Ligand-linker Conjugate 69," which encompasses distinct molecules targeting different proteins, reveals tailored strategies to enhance selectivity and minimize off-target engagement. These strategies primarily revolve around exploiting structural and conformational differences between on-target and off-target proteins and the meticulous optimization of the PROTAC molecule itself.

One prominent example, a CRBN-based PROTAC known as compound 69, was developed to selectively degrade mutant Epidermal Growth Factor Receptor (EGFR) over its wild-type (WT) counterpart. A key strategy to minimize off-target effects with this molecule is leveraging the differential ability of mutant and WT EGFR to form a stable ternary complex with the PROTAC and the E3 ligase patsnap.com. Mechanistic studies have indicated that the mutant EGFR effectively forms the required EGFR-PROTAC-E3 ligase ternary complex, leading to its degradation, while the wild-type EGFR does not form this complex as efficiently patsnap.com. This difference in ternary complex formation is a cornerstone of its selectivity, thus reducing the potential for on-target toxicity related to the degradation of wild-type EGFR in healthy tissues.

Furthermore, research has pointed to the possibility of employing combination therapies to enhance the selectivity of such PROTACs. For instance, the inhibition of the PI3K signaling pathway has been shown to sensitize wild-type EGFR to degradation by this class of PROTACs patsnap.com. This suggests a strategy where the therapeutic window could be widened by combining the PROTAC with a PI3K inhibitor, potentially allowing for lower, more selective doses of the degrader.

In a separate context, the development of ARD-69, a potent VHL-based PROTAC targeting the Androgen Receptor (AR), highlights the importance of optimizing the PROTAC's structural components to enhance selectivity and potency, which in turn can minimize off-target effects by allowing for the use of lower, more target-specific concentrations researchgate.netumich.edunih.gov. The discovery of ARD-69 was the result of a systematic optimization of both the VHL ligand and the linker structure to achieve optimal AR degradation researchgate.net. General strategies to improve PROTAC selectivity, which are applicable to the development of molecules like ARD-69, include the fine-tuning of the linker design and modulating the selectivity of the E3 ligase ligand researchgate.net. The optimization of ARD-69's linker length and the incorporation of a pyridine group were instrumental in enhancing its activity and solubility, contributing to its high potency researchgate.net.

The high potency of ARD-69, with DC50 values in the low nanomolar to sub-nanomolar range in various prostate cancer cell lines, is a direct outcome of this optimization. By achieving near-complete target degradation at very low concentrations, the potential for engaging with off-target proteins at higher, less specific concentrations is significantly reduced umich.edunih.govacs.org.

The following table summarizes the degradation potency of these two distinct "this compound" molecules, illustrating the high degree of potency achieved through these optimization strategies.

| Compound Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Maximum Degradation (%) |

| ARD-69 | Androgen Receptor | VHL | LNCaP | 0.86 | >95 |

| ARD-69 | Androgen Receptor | VHL | VCaP | 0.76 | >95 |

| ARD-69 | Androgen Receptor | VHL | 22Rv1 | 10.4 | >95 |

This table presents a summary of the degradation potency (DC50) and maximum degradation (Dmax) of ARD-69 in various prostate cancer cell lines, as reported in scientific literature.

| Compound Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) |

| Compound 69 | EGFR (mutant) | CRBN | HCC-827 | 11 |

| Compound 69 | EGFR (mutant) | CRBN | H3255 | 25 |

This table summarizes the degradation potency (DC50) of the CRBN-based EGFR degrader, compound 69, in non-small-cell lung cancer cell lines harboring EGFR mutations.

Advanced Concepts and Methodologies in Conjugate Design

Computational Approaches for PROTAC and Conjugate Design

Computational methods have become indispensable in the rational design of PROTACs, offering predictive insights that can significantly reduce the empirical and time-consuming process of synthesis and testing. nih.gov These approaches are pivotal in modeling the intricate interactions that govern the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. nih.govnih.gov

The formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the critical event in the mechanism of action of a PROTAC. nih.gov Computational modeling, particularly protein-protein docking, plays a vital role in predicting the feasibility and stability of this complex. nih.gov Software suites like Rosetta are utilized to model the interactions between the target protein and the E3 ligase, guided by the constraints imposed by the PROTAC molecule. nih.gov

This process typically begins with the known structures of the target protein bound to its ligand (the "warhead") and the E3 ligase bound to its recruiting moiety. nih.gov Docking simulations are then performed to generate an ensemble of possible ternary complex conformations. nih.gov These models are subsequently analyzed to identify arrangements that are energetically favorable and geometrically plausible for the linker to span the distance between the two proteins. nih.gov This computational pre-screening allows researchers to prioritize linker designs and attachment points that are most likely to promote the formation of a productive ternary complex, thereby accelerating the development of effective degraders. nih.gov

By analyzing the ensemble of docked ternary complex models, researchers can determine the ideal vector and distance between the exit points of the target protein ligand and the E3 ligase ligand. nih.gov This information guides the selection or design of a linker with the appropriate length and geometry. Furthermore, computational methods can assess the linker's conformational flexibility and its potential to establish favorable interactions with the surrounding solvent and the protein surfaces, which can impact the stability of the ternary complex. precisepeg.com The goal is to design a linker that does not introduce steric clashes and maintains the PROTAC in a conformation conducive to ternary complex formation. nih.govprecisepeg.com

Novel Linker and PROTAC Engineering Strategies

Photo-switchable PROTACs represent a sophisticated strategy to achieve spatiotemporal control over protein degradation. precisepeg.com These molecules incorporate a photo-responsive moiety, such as an azobenzene (B91143) group, into the linker. precisepeg.com The conformation of the linker can be reversibly altered by irradiating it with light of specific wavelengths. precisepeg.com For instance, the azobenzene unit can switch between its trans and cis isomers. precisepeg.com This conformational change can activate or deactivate the PROTAC by altering the distance and orientation between the two ligands, thereby controlling the formation of the ternary complex. precisepeg.com This "on-demand" activity allows for protein degradation to be confined to specific tissues or at specific times, which could minimize off-target effects. precisepeg.com

In-cell click-formed PROTACs, or CLIPTACs, are an innovative approach where the final PROTAC molecule is assembled within the cell from two separate precursors. nih.gov This strategy utilizes bio-orthogonal "click chemistry" reactions. nih.gov Typically, one precursor is the E3 ligase ligand functionalized with one reactive group (e.g., a tetrazine), and the other is the target protein ligand functionalized with a complementary reactive group (e.g., a strained trans-cyclooctene). nih.gov When both precursors are present in the cell, they react to form the active, full-length PROTAC. nih.gov This method offers several advantages, including the potential for improved cell permeability of the smaller precursors compared to the larger, pre-formed PROTAC. It also provides a modular platform for rapidly generating and testing libraries of PROTACs with different combinations of ligands and linkers directly in a cellular context. nih.govenamine.net

To enhance the cell-type specificity of PROTACs and reduce systemic exposure, targeted delivery strategies are being developed. One such approach involves conjugating the PROTAC to a molecule that is recognized by a receptor specifically overexpressed on the surface of target cells. A notable example is the use of folate conjugation. The folate receptor is frequently overexpressed in various types of cancer cells. By attaching a folate moiety to the PROTAC, the entire conjugate can be preferentially taken up by cancer cells through folate receptor-mediated endocytosis. This strategy aims to concentrate the PROTAC at the site of action, thereby increasing its therapeutic index and minimizing potential side effects in healthy tissues.

Covalent PROTAC Design

The design of Proteolysis Targeting Chimeras (PROTACs) has evolved to include covalent strategies, which merge the principles of targeted covalent inhibitors (TCIs) with the induced-proximity mechanism of PROTACs. nih.govslideshare.net Covalent PROTACs are heterobifunctional molecules that form a stable covalent bond with either their protein of interest (POI) or the E3 ligase. rsc.org This approach offers distinct advantages, such as the potential for increased potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable" due to shallow or poorly defined binding pockets. nih.govnih.gov

Covalent PROTACs function by incorporating an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (most commonly cysteine, but also lysine (B10760008) or tyrosine) on the target protein or the E3 ligase. rsc.orgrsc.orgyoutube.com This covalent binding can be either irreversible or reversible.

Irreversible Covalent PROTACs: These molecules form a permanent bond with their target. When the covalent bond is formed with the POI, it can lead to high target occupancy and potent degradation. However, a significant drawback of this strategy is the loss of the catalytic nature of the PROTAC; because the molecule is permanently attached to one target protein, it cannot be recycled to induce the degradation of multiple POI molecules. nih.govfrontiersin.org This results in a 1-to-1 stoichiometric relationship, negating one of the key advantages of traditional PROTACs. nih.gov

Reversible Covalent PROTACs: This strategy aims to combine the benefits of strong covalent bonding with the catalytic efficiency of non-covalent PROTACs. frontiersin.org Reversible covalent PROTACs form a temporary covalent bond, which can enhance binding affinity and selectivity while still allowing the PROTAC to dissociate after ubiquitination and engage new POI molecules. nih.govfrontiersin.org Warheads like cyano-acrylamides are often employed for this purpose, offering enhanced potency and selectivity while avoiding permanent protein modification. frontiersin.orgnih.gov This approach can maintain the catalytic mechanism, potentially leading to better target selectivity and lower toxicity. frontiersin.org

The introduction of a covalent warhead can also simplify the molecular design. The increased affinity from the covalent bond may allow for the use of smaller or less complex recognition ligands, potentially improving physicochemical properties like cell permeability. nih.gov This strategy expands the range of druggable targets by enabling the use of less tractable binding sites that might not be functional or allosteric in nature. nih.gov

Table 1: Comparison of Covalent PROTAC Strategies

| Strategy | Covalent Bond Target | Potential Advantages | Potential Disadvantages | References |

|---|---|---|---|---|

| Irreversible Covalent | POI or E3 Ligase | - Increased potency and selectivity

| - Loss of catalytic PROTAC mechanism (if POI-targeted)

| nih.govfrontiersin.orgnih.gov |

| Reversible Covalent | POI or E3 Ligase | - Maintains catalytic PROTAC mechanism

| - Complex kinetics and characterization

| nih.govnih.govfrontiersin.org |

Methodologies for E3 Ligase Ligand Discovery

The discovery of ligands for E3 ubiquitin ligases is a critical bottleneck in the development of novel PROTACs. bohrium.com Although the human genome encodes over 600 E3 ligases, only a handful—most notably Cereblon (CRBN) and von Hippel-Lindau (VHL)—are routinely hijacked for targeted protein degradation due to the availability of well-validated small molecule ligands. nih.govfrontiersin.org Expanding the repertoire of available E3 ligase ligands is essential for creating tissue-specific degraders and overcoming resistance mechanisms associated with CRBN- or VHL-based PROTACs. tandfonline.comnih.gov

Several methodologies are employed to discover novel E3 ligase binders. These include traditional high-throughput screening (HTS), virtual screening, and more recent technologies like DNA-encoded library (DEL) screening. acs.orgmerckmillipore.com Two particularly impactful strategies are the repurposing of existing ligands and fragment-based lead discovery.

One of the most successful strategies for identifying E3 ligase ligands has been the repurposing of existing drugs. nih.gov This approach leverages known bioactive compounds, whose targets and properties may already be partially characterized, accelerating the development process. The quintessential example of this strategy is the story of thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs). rsc.orgnih.gov

Thalidomide was initially marketed as a sedative but was later found to have potent anti-myeloma and immunomodulatory effects. nih.gov It was not until 2010 that its direct molecular target was identified as Cereblon (CRBN), the substrate receptor of the CRL4^CRBN^ E3 ligase complex. nih.govnih.gov The binding of thalidomide, lenalidomide, or pomalidomide (B1683931) to CRBN alters its substrate specificity, inducing the recruitment and subsequent degradation of "neosubstrates" that are not native targets of CRBN, such as the transcription factors Ikaros and Aiolos. rsc.orgnih.gov

This discovery was a breakthrough, as it provided a clinically validated class of small molecules that could be readily adapted for PROTAC design. rsc.org By attaching a linker to the glutarimide (B196013) or phthalimide (B116566) moiety of these IMiDs, researchers have successfully created a vast number of PROTACs that recruit CRBN to degrade a wide array of target proteins. researchgate.netacs.org The repurposing of thalidomide not only provided a powerful tool for protein degradation but also established the "molecular glue" concept, where a small molecule induces an interaction between an E3 ligase and a neosubstrate. youtube.com

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful technique for identifying novel ligands for challenging targets like E3 ligases, which often feature shallow and difficult-to-drug protein-protein interaction surfaces. acs.orgsci-hub.se FBLD operates on the principle of screening libraries of very small, low-complexity molecules, or "fragments," for weak but high-quality binding interactions with the target protein. wikipedia.org

Unlike HTS, which screens for high-affinity hits from large libraries of complex molecules, FBLD identifies low-molecular-weight fragments (typically <300 Da) that bind with millimolar to micromolar affinity. wikipedia.org These initial fragment hits then serve as starting points for optimization, where they are "grown" or linked together using structure-guided design to produce a more potent lead compound. tandfonline.com Because the binding interactions are weak, sensitive biophysical techniques such as nuclear magnetic resonance (NMR), surface plasmon resonance (SPR), or X-ray crystallography are required for screening. nih.gov

A key guideline in FBLD is the "Rule of Three," which provides a set of physicochemical parameters for ideal fragments to ensure they are good starting points for optimization. wikipedia.orgnih.gov

Table 2: The "Rule of Three" for Fragment-Based Lead Discovery

| Parameter | Guideline | Rationale | References |

|---|---|---|---|

| Molecular Weight (MW) | < 300 Da | Ensures fragments are small and simple, allowing for greater exploration of chemical space during optimization without becoming too large. | wikipedia.orgresearchgate.net |

| cLogP | ≤ 3 | Controls lipophilicity to maintain solubility, which is crucial for high-concentration screening, and to provide a good starting point for developing drug-like properties. | wikipedia.orgresearchgate.net |

| Hydrogen Bond Donors | ≤ 3 | Limits complexity and ensures that binding is not solely driven by a large number of hydrogen bonds, leaving room for optimization. | wikipedia.orgresearchgate.net |

| Hydrogen Bond Acceptors | ≤ 3 | wikipedia.orgresearchgate.net | |

| Number of Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, making favorable binding more likely. | wikipedia.orgresearchgate.net |

FBLD has been successfully applied to discover novel ligands for several E3 ligases, including VHL, XIAP, and cIAP1. nih.gov For instance, combining fragment-based approaches with structural information from the native substrate peptide (HIF-1α) was instrumental in developing the first potent, non-peptidic small-molecule ligands for VHL. nih.govsci-hub.se This methodology is particularly valuable for expanding the toolkit of E3 ligase recruiters beyond the well-established ones, thereby enabling the development of next-generation PROTACs with improved properties and new therapeutic applications. tandfonline.comstorkapp.me

Challenges and Future Directions in E3 Ligase Ligand Linker Conjugate Research

Expanding the E3 Ligase Landscape for PROTAC Applications

The vast majority of PROTACs currently in development, including numerous clinical candidates, utilize a very small fraction of the more than 600 known human E3 ubiquitin ligases. researchgate.netacs.org The field is heavily reliant on ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netnih.gov This limitation poses significant challenges, as the expression levels and activity of these E3 ligases can vary between different tissues and disease states, potentially leading to off-target effects and limited efficacy in certain contexts. researchgate.net

Expanding the repertoire of available E3 ligases is a critical area of future research. researchgate.netnih.govresearchgate.net The development of ligands for novel E3 ligases could offer several advantages:

Tissue Specificity: Some E3 ligases are expressed in a tissue-specific manner, which could be exploited to create PROTACs with improved safety profiles and reduced off-target degradation. researchgate.net

Overcoming Resistance: As resistance to CRBN- or VHL-based PROTACs can arise from mutations in these E3 ligases, having a diverse toolkit of E3 ligase recruiters would provide alternative therapeutic options. nih.gov

Enhanced Degradation: Different E3 ligases may exhibit varying efficiencies in degrading specific target proteins. Matching the target protein with an optimal E3 ligase could lead to more potent and effective PROTACs.

Systematic characterization of the human E3 ligases is underway, analyzing factors such as expression patterns, chemical ligandability, and protein-protein interactions to identify promising new candidates for PROTAC development. nih.govresearchgate.netrepec.org

Overcoming Resistance Mechanisms

A significant challenge to the long-term success of PROTAC therapies is the potential for acquired resistance. nih.govmdpi.com Resistance can emerge through several mechanisms, including:

Mutations in the Target Protein: Alterations in the target protein can prevent the PROTAC from binding, thereby inhibiting the formation of the ternary complex necessary for degradation. mdpi.com

Mutations in the E3 Ligase: Changes in the E3 ligase or its associated proteins can disrupt PROTAC binding or the subsequent ubiquitination process. nih.gov

Downregulation of E3 Ligase Components: Cancer cells may reduce the expression of the specific E3 ligase recruited by the PROTAC, rendering the drug ineffective. nih.gov

Researchers are actively exploring strategies to circumvent these resistance mechanisms. One promising approach is the development of PROTACs that can recruit alternative E3 ligases. nih.gov If a tumor develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC targeting the same protein could still be effective. nih.gov Furthermore, combination therapies, where a PROTAC is used alongside another anti-cancer agent, may also help to prevent or overcome resistance. cancer.gov

Rational Design of Linker Features for Improved Properties

Key considerations in rational linker design include:

Length and Flexibility: The linker must be of an optimal length to allow for the productive interaction between the target protein and the E3 ligase without introducing steric hindrance. explorationpub.com

Solubility and Permeability: The linker can be modified to improve the solubility and cell permeability of the PROTAC, which are often challenging due to the high molecular weight of these molecules. nih.govnews-medical.net

Conformational Control: The incorporation of rigid or dynamic elements, such as ferrocene, into the linker can help to control the conformation of the PROTAC, potentially leading to improved ternary complex formation and degradation efficiency. acs.org

The systematic exploration of different linker chemistries and architectures is essential for optimizing the properties of PROTACs and developing next-generation degraders with enhanced potency and drug-like characteristics. explorationpub.com

Advancements in Structural and Computational Understanding

A detailed understanding of the three-dimensional structure of the ternary complex (target protein-PROTAC-E3 ligase) is invaluable for the rational design of more effective degraders. nih.govscienceopen.com Techniques such as X-ray crystallography and cryo-electron microscopy are providing unprecedented insights into the molecular interactions that govern PROTAC-induced protein degradation. nih.gov

These structural studies have revealed the importance of cooperative interactions between the target protein and the E3 ligase, which are induced by the PROTAC molecule. nih.gov This understanding allows for the design of PROTACs that can more effectively stabilize the ternary complex, leading to enhanced degradation.

In parallel, computational approaches are becoming increasingly powerful tools in PROTAC discovery and optimization. scienceopen.comdundee.ac.uk Molecular docking and molecular dynamics simulations can be used to:

Predict the binding modes of PROTACs to their target proteins and E3 ligases. scienceopen.com

Model the structure of the ternary complex. scienceopen.com

Identify key interactions that contribute to complex stability.

Screen virtual libraries of compounds to identify potential new PROTAC candidates. scienceopen.com

The integration of experimental structural data with advanced computational modeling is accelerating the design-build-test-learn cycle in PROTAC development. scienceopen.comdundee.ac.uk

Integration of Novel Degradation Modalities

While PROTACs that hijack the ubiquitin-proteasome system have been the primary focus of TPD research, several novel degradation modalities are emerging that expand the scope of this therapeutic strategy. nih.govnih.gov These alternative approaches aim to overcome some of the limitations of traditional PROTACs, such as their reliance on intracellular E3 ligases.

Novel degradation modalities include:

Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by targeting them to the lysosome for degradation. nih.gov

Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These approaches utilize the cellular process of autophagy to clear protein aggregates and other challenging targets. nih.gov

RNA-PROTACs: This innovative strategy uses oligonucleotide-based molecules to target RNA-binding proteins for degradation. nih.gov

Antibody-PROTAC Conjugates: By attaching a PROTAC to an antibody, it is possible to achieve targeted delivery to specific cell types, potentially increasing efficacy and reducing side effects. imperial.ac.uk

These emerging technologies have the potential to significantly broaden the range of "undruggable" targets that can be addressed by TPD and offer new therapeutic opportunities for a wide range of diseases.

Data Tables

Table 1: Key E3 Ligases in PROTAC Development

| E3 Ligase | Ligand Class | Status |

|---|---|---|

| Cereblon (CRBN) | Immunomodulatory drugs (IMiDs) | Widely used in clinical and preclinical PROTACs |

| von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimetics | Widely used in clinical and preclinical PROTACs |

| Inhibitors of Apoptosis Proteins (IAPs) | SMAC mimetics | Preclinical development |

Table 2: Emerging Targeted Protein Degradation Modalities

| Modality | Target Location | Degradation Pathway |

|---|---|---|

| PROTACs | Intracellular | Ubiquitin-Proteasome System |

| LYTACs | Extracellular/Membrane | Lysosome |

| AUTACs/ATTECs | Intracellular | Autophagy |

| RNA-PROTACs | Intracellular (RNA-binding proteins) | Proteasome |

Q & A

What are the critical considerations for synthesizing and purifying E3 Ligase Ligand-Linker Conjugate 69 to ensure structural fidelity?

Category : Basic

Answer :

Synthesis requires precise control over conjugation chemistry to maintain ligand functionality and linker stability. Solid-phase synthesis is often employed for PEG-based linkers (e.g., PEG2 or PEG3 units) to ensure reproducibility . Post-synthesis, reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is essential for purification and verification of molecular weight. For Thalidomide-based conjugates, protecting groups (e.g., Boc for amines) prevent undesired side reactions during linker attachment . Always validate purity (>95%) using analytical HPLC and characterize intermediates via -NMR and -NMR to confirm regioselectivity .

How can researchers optimize linker length and composition in this compound to maximize target degradation efficiency?

Category : Advanced

Answer :

Linker optimization involves systematic evaluation of:

- Length : Use PEG spacers (e.g., PEG2 vs. PEG4) to balance steric accessibility and proteasome recruitment. For cereblon-based ligands, shorter linkers (e.g., PEG2) enhance ternary complex formation .

- Rigidity : Compare flexible PEGs with rigid aromatic or aliphatic chains via molecular dynamics simulations to assess conformational entropy .

- Biodegradability : Incorporate enzymatically cleavable motifs (e.g., Val-Cit-PABC) for tissue-specific release, validated through stability assays in serum or lysosomal extracts .

Screen variants using surface plasmon resonance (SPR) to measure binding kinetics (e.g., for E3 ligase:PROTAC:target interactions) and cellular degradation assays (DC values) .

What analytical techniques are mandatory to confirm the structural integrity of this compound post-synthesis?

Category : Basic

Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm linker-ligand bond formation and rule out epimerization in chiral centers (e.g., Thalidomide derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (<5 ppm error) to detect impurities or incomplete conjugation .

- Circular Dichroism (CD) : For ligands with secondary structures (e.g., VHL-targeting peptides), confirm retention of α-helical or β-sheet motifs post-conjugation .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Category : Advanced

Answer :

Discrepancies often arise from:

- Pharmacokinetics (PK) : Use mass spectrometry imaging (MSI) to quantify tissue-specific compound distribution and identify metabolic hotspots (e.g., liver vs. tumor) .

- Target Engagement : Validate with cellular thermal shift assays (CETSA) to confirm ligand-target binding in vivo .

- Off-Target Effects : Perform ubiquitinome profiling via LC-MS/MS to compare in vitro and in vivo ubiquitination patterns, adjusting linker chemistry to minimize non-specific degradation .

What mechanistic studies are required to elucidate the catalytic role of E3 ligases in Conjugate 69-mediated protein degradation?

Category : Advanced

Answer :

- E3 Ligase Specificity : Use CRISPR knockouts of cereblon (CRBN) or VHL to confirm dependency on the intended E3 ligase .

- Catalytic Domain Analysis : Mutagenesis studies on E3 ligase domains (e.g., RING vs. HECT) to identify residues critical for ubiquitin transfer, validated via in vitro ubiquitination assays .

- Ternary Complex Stability : Employ cryo-EM or X-ray crystallography to resolve PROTAC-induced E3 ligase:target interactions, optimizing linker length for optimal complex geometry .

How can researchers validate target engagement specificity of this compound in complex cellular environments?

Category : Basic

Answer :

- Competitive Binding Assays : Co-treat with excess free ligand to observe dose-dependent inhibition of degradation .

- Proteome-Wide Profiling : Use quantitative proteomics (e.g., TMT labeling) to identify off-target proteins with altered stability, adjusting linker chemistry to improve selectivity .

- Biochemical Pull-Down : Immobilize Conjugate 69 on beads for affinity purification of bound targets, followed by LC-MS/MS identification .

What strategies resolve contradictions in reported ubiquitination efficiency data for Conjugate 69 across experimental models?

Category : Advanced

Answer :

- Model-Specific Factors : Compare degradation kinetics in cell lines with varying E3 ligase expression (e.g., Western blot for CRBN/VHL levels) .

- Assay Harmonization : Standardize readouts (e.g., % target remaining at 24h) and use orthogonal methods like flow cytometry (for fluorescent-tagged targets) and Western blotting .

- Redox Environment Control : Add antioxidants (e.g., NAC) to mitigate artefactual degradation in high-ROS systems .

How to assess the impact of this compound on non-canonical ubiquitination pathways?

Category : Advanced

Answer :

- K48 vs. K63 Linkage Analysis : Use linkage-specific ubiquitin antibodies in Western blots to distinguish proteasomal vs. autophagic degradation .

- Deubiquitinase (DUB) Inhibition : Treat cells with DUB inhibitors (e.g., PR-619) to amplify ubiquitin signal and confirm pathway engagement .

- Time-Course Experiments : Monitor polyubiquitin chain topology over time via immunoprecipitation-MS .

What in vitro assays are critical for initial validation of this compound?

Category : Basic

Answer :

- DC Determination : Dose-response curves in target-expressing cell lines (e.g., MM.1S for CRBN ligands) using Western blot or NanoBRET .

- Selectivity Index (SI) : Compare DC values against related proteins (e.g., BRD4 vs. BRD2 in BET degraders) .

- Solubility and Stability : Measure aqueous solubility (PBS) and metabolic stability in liver microsomes to guide in vivo dosing .

How to design a pharmacokinetic (PK) study for this compound in preclinical models?

Category : Advanced

Answer :